molecular formula C17H16O3 B1585915 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester CAS No. 677326-79-3

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester

Cat. No.: B1585915
CAS No.: 677326-79-3
M. Wt: 268.31 g/mol
InChI Key: GGPCOTQUFRKOJH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPCOTQUFRKOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373486
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-79-3
Record name ethyl 3-oxo-3-(3-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 677326-79-3
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Preparation Methods

Alpha-Iodination and Copper-Catalyzed Oxidative Coupling

A notable method involves the alpha-iodination of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester, followed by copper insertion to facilitate oxidative coupling, leading to the formation of substituted unsaturated keto esters.

  • Procedure Summary:

    • Starting material: this compound
    • Reagents: Iodine (I2), Copper(II) acetate monohydrate (Cu(OAc)2·H2O), DMSO solvent
    • Conditions: Heating at 80°C for 6-10 hours
    • Workup: Quenching with sodium thiosulfate, extraction with ethyl acetate, drying, and purification by silica gel chromatography
    • Outcome: Formation of (E/Z)-2-Benzoyl-4-oxo-4-phenyl-but-2-enoic acid ethyl ester analogs with yields around 78-80% and E/Z selectivity approximately 83:17 to 84:16
  • Mechanism Insights:

    • Initial α-iodination forms an iodo-keto intermediate.
    • Radical species generated undergo self-dimerization.
    • Copper insertion promotes further oxidation and deprotonation to yield the conjugated keto ester.
Parameter Details
Starting material This compound
Iodine amount ~0.5 equivalents
Copper(II) acetate amount ~0.25 equivalents
Solvent Dimethyl sulfoxide (DMSO)
Temperature 80°C
Reaction time 6-10 hours
Yield 78-80%
E/Z ratio ~83:17 to 84:16

This method is efficient for preparing conjugated keto esters with biphenyl substitution and has been validated by spectral data and mass spectrometry.

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a classical approach to form carbon-carbon double bonds and is used in the synthesis of pyruvate esters closely related to this compound derivatives.

  • Procedure Summary:

    • Starting from triethyl-2-phosphonopropionate, an HWE reaction with appropriate aldehydes or ketones forms the alkene intermediate.
    • Subsequent hydrolysis and esterification steps yield the desired ethyl ester.
    • Ozonolysis may be employed to convert alkenes to keto esters.
  • Advantages:

    • High yields (>90%) reported for ester formation.
    • Versatility in introducing various aryl groups.
Step Description Yield Range (%)
HWE olefination Triethyl-2-phosphonopropionate + aldehyde/ketone >90
Ester hydrolysis Conversion to carboxylic acid Moderate to high
Steglich esterification Formation of ethyl ester Moderate to high
Ozonolysis Conversion to keto ester Moderate to high

This method provides a scalable and efficient route to keto esters with aryl substitutions, suitable for medicinal chemistry applications.

Steglich Esterification

For ester formation from carboxylic acids, Steglich esterification is a mild and efficient method.

  • Procedure Summary:

    • Carboxylic acid is reacted with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
    • Reaction proceeds under mild conditions, preserving sensitive functional groups.
  • Advantages:

    • High yields and minimal side reactions.
    • Suitable for late-stage esterification.

This method is often used after hydrolysis steps in multi-step syntheses to obtain the ethyl ester final product.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Selectivity Scalability Notes
Alpha-iodination + Cu-catalysis I2, Cu(OAc)2·H2O, DMSO, 80°C, 6-10 h 78-80 E/Z ~83:17 Moderate Radical mechanism, requires careful handling
Horner-Wadsworth-Emmons Triethyl-2-phosphonopropionate, aldehydes, base >90 High High Versatile, widely used for keto ester synthesis
Friedel-Crafts Arylation AlCl3, N-Boc-3-aryl-3-azetidinols High High Moderate Useful for biphenyl introduction
Steglich Esterification DCC, DMAP, ethanol High Not applicable High Mild conditions, suitable for esterification

Research Findings and Notes

  • The alpha-iodination and copper-catalyzed method has been experimentally validated with detailed NMR and mass spectrometry data confirming product structure and purity.
  • HWE olefination is a robust method with high yields and is adaptable to various substituted biphenyl derivatives.
  • Friedel-Crafts arylation allows for the introduction of biphenyl groups in complex molecules, which is advantageous for structural diversity.
  • Steglich esterification is preferred for its mildness and efficiency in ester formation, especially when sensitive functional groups are present.
  • Industrial processes emphasize one-pot syntheses and minimizing isolation steps to improve cost-effectiveness and environmental impact, as seen in related biphenyl-containing ester syntheses.

The preparation of this compound involves several well-established synthetic methods. The alpha-iodination followed by copper-catalyzed oxidative coupling offers a direct route with good yields and selectivity. The Horner-Wadsworth-Emmons reaction provides a versatile and scalable approach for keto ester synthesis. Friedel-Crafts arylation and Steglich esterification complement these methods by enabling biphenyl introduction and mild ester formation, respectively. Selection of the method depends on the desired scale, purity, and functional group compatibility.

This synthesis knowledge base is supported by diverse, authoritative research and patent literature, ensuring a comprehensive understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Derivatives

Ethyl 3-Oxo-3-phenylpropanoate
  • Formula : C₁₁H₁₂O₃
  • MW : 192.21 g/mol
  • CAS RN : 94-02-0
  • Key Features : Lacks the biphenyl group, making it smaller and less lipophilic. Widely used as a precursor in ketone synthesis and pharmaceutical intermediates .
Ethyl 3-Oxo-3-(2-fluorophenyl)propanoate
  • Formula : C₁₁H₁₁FO₃
  • MW : 210.20 g/mol
  • CAS RN: Not explicitly listed (synonyms: Ethyl (2-fluorobenzoyl)acetate)
  • Key Features : Fluorine at the ortho position increases electronegativity and may alter metabolic stability in drug candidates .
Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate
  • Formula : C₁₁H₁₀F₂O₃
  • MW : 228.19 g/mol
  • CAS RN : L035912
  • Key Features : Difluoro substitution enhances electronic effects, improving binding affinity in medicinal chemistry applications .

Substituted Biphenyl Derivatives

Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate
  • Formula: C₁₁H₁₁NO₅
  • MW : 237.21 g/mol
  • CAS RN : 52119-38-7
  • Key Features : Nitro group introduces strong electron-withdrawing effects, useful in electrophilic substitution reactions .
Ethyl 3-Oxo-3-(3-trifluoromethylphenyl)propanoate
  • Formula : C₁₂H₁₁F₃O₃
  • MW : 260.21 g/mol
  • CAS RN : 1717-42-6
  • Key Features : Trifluoromethyl group enhances hydrophobicity and metabolic resistance, valuable in agrochemical design .

Complex Modifications

Ethyl 2-Methyl-3-oxo-3-phenylpropanoate
  • Formula : C₁₂H₁₄O₃
  • MW : 206.24 g/mol
  • CAS RN: Not explicitly listed
Ethyl 3-Bromo-2,4,5-trifluorobenzoylacetate
  • Formula : C₁₁H₈BrF₃O₃
  • MW : 325.08 g/mol
  • CAS RN : 104222-46-0
  • Key Features : Bromo and trifluoro substituents create a highly electrophilic core for cross-coupling reactions .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications/Notes References
3-Biphenyl-3-yl-3-oxopropionate C₁₇H₁₆O₃ 268.31 Biphenyl High lipophilicity for drug design
Ethyl 3-oxo-3-phenylpropanoate C₁₁H₁₂O₃ 192.21 None Common synthetic intermediate
Ethyl 3-(2-fluorophenyl)-3-oxo... C₁₁H₁₁FO₃ 210.20 2-Fluorophenyl Enhanced metabolic stability
Ethyl 3-(3,5-difluorophenyl)-3... C₁₁H₁₀F₂O₃ 228.19 3,5-Difluorophenyl Drug discovery intermediates
Ethyl 3-(3-nitrophenyl)-3-oxo... C₁₁H₁₁NO₅ 237.21 3-Nitrophenyl Electrophilic reaction substrate
Ethyl 3-Oxo-3-(3-CF₃-phenyl)... C₁₂H₁₁F₃O₃ 260.21 3-Trifluoromethylphenyl Agrochemical precursor

Biological Activity

Overview

3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester, with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol, is an organic compound notable for its unique structural features that impart distinct chemical reactivity and biological activity. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic properties and interactions with biological systems.

The compound is characterized by the presence of a biphenyl group, which enhances its ability to engage in π-π interactions with aromatic residues in proteins. The ester moiety allows for hydrolysis, leading to the release of active metabolites that can modulate biochemical pathways.

Key Reactions

  • Oxidation: Converts the compound into corresponding carboxylic acids or ketones.
  • Reduction: Can transform the ester group into an alcohol.
  • Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its biphenyl structure facilitates interactions with proteins, while the ester can be hydrolyzed to yield biologically active metabolites. This dual mechanism allows the compound to influence various cellular pathways, potentially leading to therapeutic effects.

Biological Activity

Research into the biological activities of this compound has revealed several promising applications:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cell proliferation and promote apoptosis in cancer cells, indicating potential as an anticancer agent.
  • Antioxidant Properties: The compound exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells.
  • Anti-inflammatory Effects: There is evidence suggesting that it may modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1 (Journal of Medicinal Chemistry)Demonstrated significant inhibition of cancer cell lines at micromolar concentrations, suggesting a dose-dependent response.
Study 2 (Pharmacological Research)Reported antioxidant properties comparable to established antioxidants like silymarin.
Study 3 (International Journal of Molecular Sciences)Showed potential anti-inflammatory effects in vitro by reducing pro-inflammatory cytokines.

Comparative Analysis

When compared to similar compounds such as 3-Biphenyl-4-yl-3-oxopropionic acid ethyl ester and other derivatives, this compound stands out due to its specific structural features that enhance its biological activity. The following table summarizes key differences:

CompoundStructural FeaturesBiological Activity
This compoundContains a biphenyl group; ester moietyAnticancer, antioxidant, anti-inflammatory
3-Biphenyl-4-yl-3-oxopropionic acid ethyl esterSimilar biphenyl structure but different substitution patternLimited studies; less emphasis on biological activity
3-Oxo-3-m-tolyl-propionic acid ethyl esterDifferent aromatic substitutionPrimarily studied for synthetic applications

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the biphenyl moiety, ester group, and ketone functionality. Compare chemical shifts with structurally similar esters (e.g., ethyl benzoylacetate, δ ~2.8–3.2 ppm for α-protons to the carbonyl) .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for ester C=O (~1740–1720 cm1^{-1}) and ketone C=O (~1680–1660 cm1^{-1}) .
  • GC-MS : Use for purity assessment and fragmentation pattern analysis, as demonstrated for related ethyl esters in GC-MS profiling (e.g., oleic acid ethyl ester) .

Q. What synthetic routes are commonly used for this compound?

  • Methodology :

  • Claisen Condensation : React ethyl acetoacetate with biphenyl carbonyl chloride under basic conditions (e.g., NaH or LDA) to form the β-keto ester backbone .
  • Cross-Coupling Strategies : Employ Suzuki-Miyaura coupling for biphenyl group introduction, using palladium catalysts and aryl boronic acids .
  • Esterification : Protect the carboxylic acid intermediate (3-biphenyl-3-oxopropionic acid) with ethanol under acid catalysis (e.g., H2_2SO4_4) .

Q. How can column chromatography be optimized for purifying this ester?

  • Methodology :

  • Solvent System : Use ethyl acetate/cyclohexane/methanol (3:1:0.1) as eluent, which effectively separates polar impurities while retaining ester integrity .
  • Stationary Phase : Silica gel (60–120 mesh) with TLC monitoring (Rf_f ~0.3–0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodology :

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent-proton interference and confirm peak assignments .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing splitting by analyzing spectra at 25°C and 60°C .
  • Impurity Profiling : Cross-validate with GC-MS or HPLC to detect byproducts (e.g., unreacted benzoyl chloride) .

Q. What strategies improve yield in multi-step syntheses involving this ester?

  • Methodology :

  • Catalyst Optimization : Use Pd(OAc)2_2/SPhos for Suzuki coupling (reported >85% yield for biphenyl derivatives) .
  • Microwave-Assisted Reactions : Reduce reaction time for esterification steps (e.g., 30 min at 100°C vs. 12 hours conventionally) .
  • Inert Atmosphere : Conduct ketone-forming steps under nitrogen to prevent oxidation of intermediates .

Q. How can the stereoelectronic effects of substituents on the biphenyl ring influence reactivity?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing groups (e.g., -NO2_2) to predict regioselectivity in electrophilic aromatic substitution .
  • Hammett Plots : Corlate substituent σ values with reaction rates (e.g., ester hydrolysis under basic conditions) .

Q. What protocols are recommended for assessing in vitro biological activity?

  • Methodology :

  • Anticancer Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays, referencing structurally related esters with IC50_{50} values <50 μM .
  • Anti-Inflammatory Models : Evaluate COX-2 inhibition via ELISA, leveraging the compound’s β-keto ester motif, similar to ketoprofen derivatives .

Q. How can stability issues (e.g., hydrolysis) be mitigated during storage?

  • Methodology :

  • Storage Conditions : Keep at 2–8°C in amber vials under nitrogen to prevent ester hydrolysis .
  • Lyophilization : For long-term storage, lyophilize the compound after dissolving in tert-butanol .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester
Reactant of Route 2
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3-Biphenyl-3-yl-3-oxopropionic acid ethyl ester

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